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molecular formula C7H2ClF5 B055646 2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene CAS No. 120770-03-8

2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene

Cat. No. B055646
M. Wt: 216.53 g/mol
InChI Key: CYFUOBOYBXLKCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04885415

Procedure details

100 g of 3-chloro-2,4-difluorobenzotrifluoride in 500 ml of acetonitrile and 60 g of pulverulent sodium carbonate were initially introduced into a hydrogenation apparatus equipped with a diffuser stone and a stirrer. 10 g of catalyst (5% by weight of metallic palladium on activated charcoal) were then added, and hydrogen was passed in at 80° C. for 10 hours. Subsequently, the batch was cooled and filtered, and the filtrate was distilled via a column packed with perforated rings made of stainless steel. 56 g of 2,4-difluorobenzotrifluoride having a boiling point of 105° to 106° C. at 1,030 mbar were obtained. The refractive index nD20 was 1.3968.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:13])=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[F:8].C(=O)([O-])[O-].[Na+].[Na+].[H][H]>C(#N)C>[F:13][C:3]1[CH:2]=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[C:9]([F:12])([F:10])[F:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1F)C(F)(F)F)F
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a diffuser stone and a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the batch was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled via a column

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 56 g
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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